molecular formula C7H7ClN2O B1281268 2-Amino-4-chlorobenzamide CAS No. 5900-59-4

2-Amino-4-chlorobenzamide

Cat. No. B1281268
Key on ui cas rn: 5900-59-4
M. Wt: 170.59 g/mol
InChI Key: QNEJYHVIYJFNHC-UHFFFAOYSA-N
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Patent
US06653475B2

Procedure details

To a solution of 4-chloroanthranilic acid (70 g, 0.41 mol) in hot (60° C.) dimethylformamide (700 mL), dicyclohexylcarbodiimide (93 g, 0.451 mol, 1.1 equiv), hydroxybenzotriazole hydrate (60.9 g, 0.451 mol, 1.1 eq) and 30% aqueous ammonium hydroxide solution (350 mL) were added. The resulting solution was stirred at room temperature for 18 h. The formed urea was filtered off and the filtrate concentrated. The resulting mixture was partitioned between ethyl acetate and 5% K2CO3 solution. The organic phase was separated, dried over anhydrous Na2SO4, filtered and the filtrate was concentrated to dryness to give the desired product as a slightly yellow solid (58.1 g, 83%).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Name
hydroxybenzotriazole hydrate
Quantity
60.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH2:11])[C:5](=[CH:9][CH:10]=1)[C:6](O)=[O:7].C1([N:18]=C=NC2CCCCC2)CCCCC1.O.OC1C2N=NNC=2C=CC=1.[OH-].[NH4+]>CN(C)C=O>[NH2:11][C:4]1[CH:3]=[C:2]([Cl:1])[CH:10]=[CH:9][C:5]=1[C:6]([NH2:18])=[O:7] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1)N
Name
Quantity
93 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
hydroxybenzotriazole hydrate
Quantity
60.9 g
Type
reactant
Smiles
O.OC1=CC=CC=2NN=NC21
Name
Quantity
350 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
700 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The formed urea was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between ethyl acetate and 5% K2CO3 solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(C(=O)N)C=CC(=C1)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 58.1 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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